molecular formula C26H21N3O3S B2973216 2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 364625-92-3

2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2973216
M. Wt: 455.53
InChI Key: MONIZKDGSOVJSD-RCCKNPSSSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidine . It has a complex structure with multiple functional groups, including a benzylidene group, a furyl group, and a phenyl group .

Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which are synthesized for their potential biological activities. The synthesis involves condensation reactions and characterizations through spectral data such as IR, 1H NMR, and mass spectra. Studies on structural modifications leading to changes in supramolecular aggregation have provided insights into the conformational features of such compounds. These modifications significantly impact their intermolecular interaction patterns, which are crucial for their biological activities and potential applications in drug design (Nagarajaiah & Begum, 2014).

Anti-inflammatory Activity

Research has focused on evaluating the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. The synthesis of new derivatives and their testing for anti-inflammatory activities have been conducted, revealing moderate anti-inflammatory effects in some compounds compared to standard drugs like indomethacin. This suggests potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 1999; Tozkoparan et al., 1998).

Antimicrobial and Anticancer Evaluation

Further research into the antimicrobial and anticancer activities of derivatives of this compound class has been conducted. Novel derivatives were synthesized and showed promising results against microbial strains and cancer cell lines, indicating their potential as leads in developing new antimicrobial and anticancer agents. The structural features of these compounds, including modifications to their thiazolopyrimidine core, play a significant role in their biological activities, highlighting the importance of synthetic chemistry in medicinal research (Verma & Verma, 2022).

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

(2E)-2-benzylidene-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-16-13-14-20(32-16)23-22(24(30)28-19-11-7-4-8-12-19)17(2)27-26-29(23)25(31)21(33-26)15-18-9-5-3-6-10-18/h3-15,23H,1-2H3,(H,28,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONIZKDGSOVJSD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4)S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=C4)/S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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